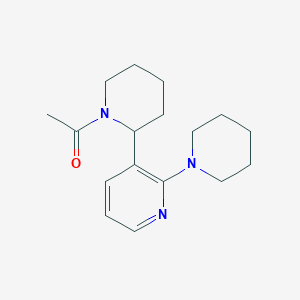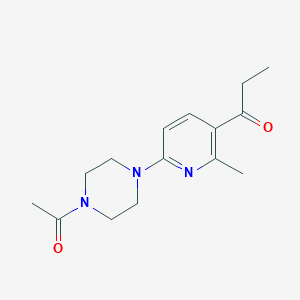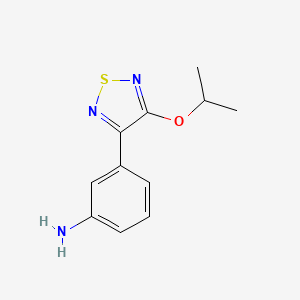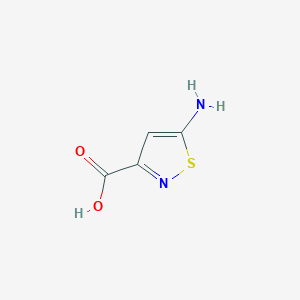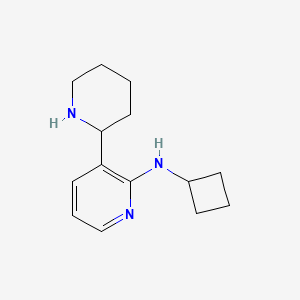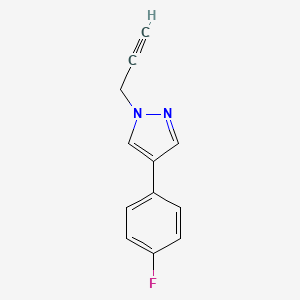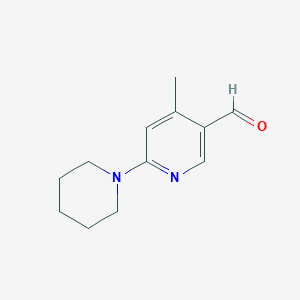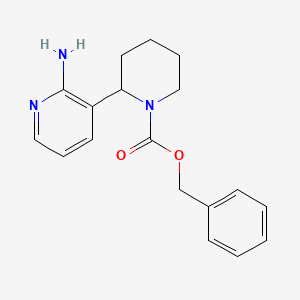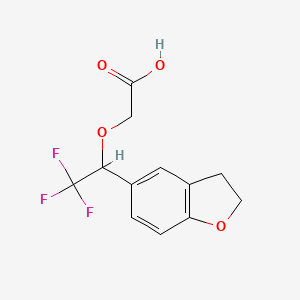
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound that features a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzofuran derivative with trifluoroethanol under acidic or basic conditions to introduce the trifluoroethoxy group.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzofuran ring or other parts of the molecule.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzofuran ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-5-acetic acid: This compound lacks the trifluoroethoxy group but shares the benzofuran ring system.
2-(2,3-Dihydrobenzofuran-5-yl)acetic acid: Similar structure but without the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique for specific applications.
Properties
Molecular Formula |
C12H11F3O4 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C12H11F3O4/c13-12(14,15)11(19-6-10(16)17)8-1-2-9-7(5-8)3-4-18-9/h1-2,5,11H,3-4,6H2,(H,16,17) |
InChI Key |
CUDOSCQQYUVOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



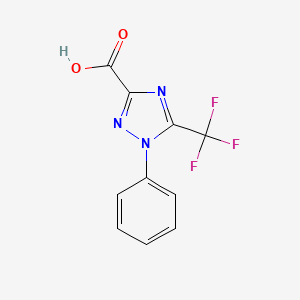

![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)
